2-(3.4-Diethoxyphenyl)cyclohexanone

Description

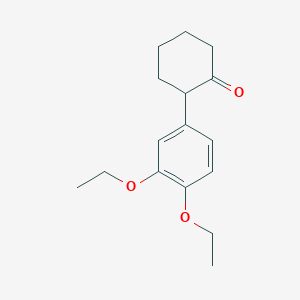

2-(3,4-Diethoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a phenyl ring with ethoxy groups at the 3- and 4-positions.

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-(3,4-diethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C16H22O3/c1-3-18-15-10-9-12(11-16(15)19-4-2)13-7-5-6-8-14(13)17/h9-11,13H,3-8H2,1-2H3 |

InChI Key |

RKEFGUYRAHCSMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CCCCC2=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylcyclohexanones

2-(3-Methoxyphenyl)cyclohexanone

- Structure : A methoxy group at the 3-position of the phenyl ring.

- Properties : Molecular weight 204.27 g/mol (C₁₃H₁₆O₂), InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N .

- Applications : Used in synthetic intermediates; lacks the 4-ethoxy group, reducing steric hindrance compared to the diethoxy derivative.

Curcumin Analogs (e.g., 2-(3,4-Dimethoxybenzylidene)cyclopentanone)

- Structure: Features a dimethoxy-substituted benzylidene group fused to a cyclopentanone.

- Biological Activity : Exhibits potent antioxidant (IC₅₀: 8.2 μM) and ACE inhibition (IC₅₀: 0.9 μM) due to electron-donating methoxy groups .

- Comparison: The diethoxy groups in 2-(3,4-Diethoxyphenyl)cyclohexanone may enhance lipophilicity and metabolic stability compared to methoxy analogs.

Amino-Substituted Derivatives

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)

- Structure: Incorporates an ethylamino group at the 2-position of cyclohexanone.

- Pharmacology : Acts as an NMDA receptor antagonist; structural similarity to ketamine but with altered selectivity due to the methoxy group .

- Analytical Data : Characterized via NMR (δ 6.7–7.1 ppm for aromatic protons) and IR (C=O stretch at 1715 cm⁻¹) .

Hydroxetamine (2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone)

Alkyl-Substituted Cyclohexanones

2-TERT-BUTYLCYCLOHEXANONE

- Structure : A bulky tert-butyl group at the 2-position.

- Physical Properties : Boiling point 62.5 °C at 4 mmHg; melting point 38.55 °C .

- Comparison: The diethoxy phenyl group in 2-(3,4-Diethoxyphenyl)cyclohexanone likely lowers volatility (higher molecular weight: ~276 g/mol) compared to alkyl-substituted analogs.

Bicyclic and Condensed Derivatives

2-Cyclohexylidencyclohexanone

- Synthesis: Formed via cyclohexanone self-condensation using Mg-Al mixed oxide catalysts .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

- Functionalized Columns: Cyclohexanone-grafted anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent selectivity .

Spectroscopic Characterization

Antioxidant and Enzyme Inhibition

- Curcumin Analogs: Dimethoxy derivatives show superior antioxidant activity (OAV > 50) compared to monomethoxy variants, highlighting the role of substituent positioning .

Catalytic Condensation

Data Tables

Table 1: Key Properties of Cyclohexanone Derivatives

*Estimated properties based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.